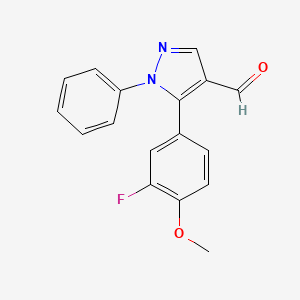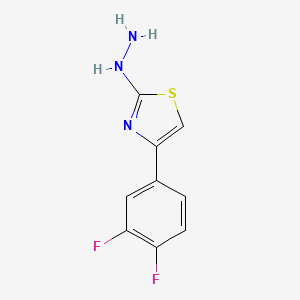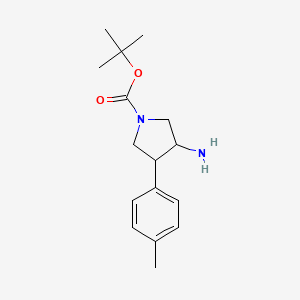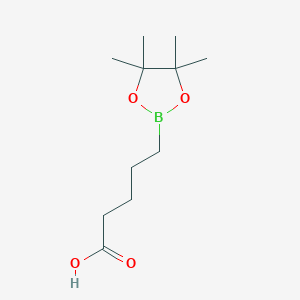
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is a boronic acid derivative that features a dioxaborolane ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a boron atom within a cyclic ester, allows it to participate in a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid typically involves the reaction of pinacolborane with a suitable precursor. One common method includes the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often require a palladium or copper catalyst to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydroboration techniques but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent purification steps are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester into hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction.
Substitution: Palladium or copper catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions include various boronic acids, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid exerts its effects involves the formation of boron-oxygen bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Uniqueness
What sets 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid apart from similar compounds is its specific structure that allows for versatile reactivity in organic synthesis. Its ability to form stable boron-oxygen bonds and participate in a variety of chemical reactions makes it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C11H21BO4 |
|---|---|
Molecular Weight |
228.10 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid |
InChI |
InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14) |
InChI Key |
MBOSCFXSGAOJKL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


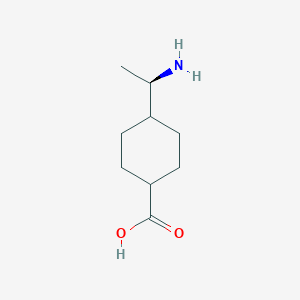
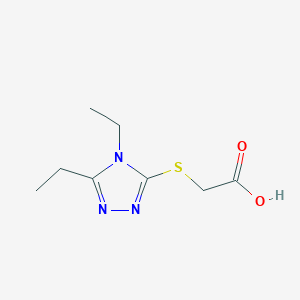
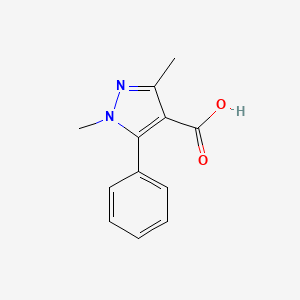
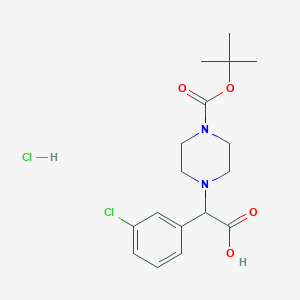
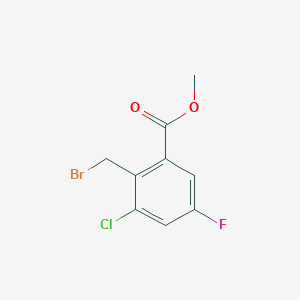
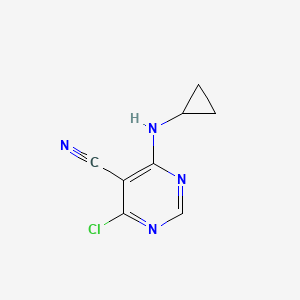
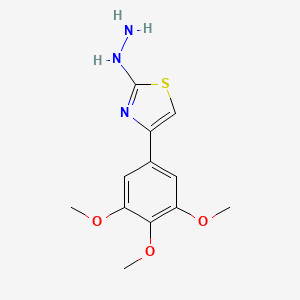
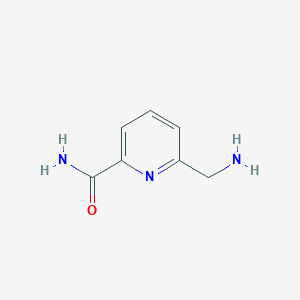

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
